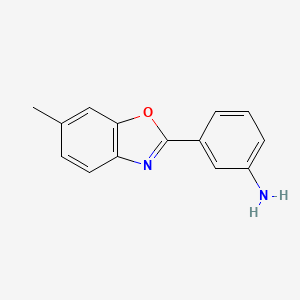

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline

Beschreibung

Significance of Benzoxazole (B165842) Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry Research

The benzoxazole scaffold, a bicyclic ring system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in medicinal chemistry. wikipedia.org This core is found in numerous compounds exhibiting a wide array of biological activities, making it a focal point for drug discovery and development. nih.govresearchgate.net The aromatic nature of the benzoxazole system provides a stable framework that can be readily functionalized, allowing for the systematic exploration of structure-activity relationships. wikipedia.org

Benzoxazole derivatives have been extensively investigated for their potential therapeutic applications, which span a remarkable range of activities. wisdomlib.org These include:

Anticancer Activity: Many benzoxazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines. ajphs.comresearchgate.netijresm.com Their mechanisms of action are diverse, often involving the inhibition of key enzymes or disruption of cellular processes essential for tumor growth. mdpi.com

Antimicrobial Activity: The benzoxazole nucleus is a key component in many agents with significant antibacterial and antifungal properties. mdpi.comasm.orgresearchgate.netnih.gov Research has shown that these compounds can be effective against a spectrum of pathogens, including drug-resistant strains. nih.gov

Antiviral Activity: Certain benzoxazole derivatives have been identified as having inhibitory effects against various viruses, including tobacco mosaic virus (TMV) and human enteroviruses. nih.govacs.orgnih.gov

Anti-inflammatory and Analgesic Activity: The anti-inflammatory and pain-relieving properties of some benzoxazole derivatives have also been documented. jocpr.com

Antioxidant Activity: Several studies have highlighted the antioxidant potential of benzoxazole derivatives, which is their ability to neutralize harmful free radicals. mdpi.comtandfonline.comresearchgate.netnih.gov

The versatility of the benzoxazole scaffold continues to inspire the design and synthesis of new derivatives with tailored biological profiles.

Overview of 2-Arylbenzoxazole Derivatives in Scientific Literature

Within the broader family of benzoxazoles, 2-arylbenzoxazole derivatives are a particularly significant subclass. nih.gov The presence of an aryl group at the 2-position of the benzoxazole ring system has been shown to be a critical determinant of biological activity. nih.gov This structural motif allows for extensive modification of the aryl ring, providing a powerful tool for fine-tuning the pharmacological properties of the molecule.

The synthesis of 2-arylbenzoxazoles can be achieved through various methods, including the condensation of 2-aminophenols with aromatic aldehydes or carboxylic acids. researchgate.netorganic-chemistry.orgresearchgate.net The specific nature and substitution pattern of the aryl group can profoundly influence the compound's interaction with biological targets. For instance, the introduction of different functional groups on the aryl ring can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its biological efficacy and selectivity. nih.gov

Research Context and Scope for 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline

The specific compound, this compound, is a 2-arylbenzoxazole derivative. Its structure is characterized by a methyl group at the 6-position of the benzoxazole core and an aniline (B41778) substituent at the 3-position of the 2-aryl ring. While extensive research exists for the general class of benzoxazoles, literature specifically detailing the synthesis and biological evaluation of this compound is not widely available.

Historical Perspectives on Benzoxazole Synthesis and Biological Exploration

The history of benzoxazole chemistry dates back to the 19th century, with the advancement of organic chemistry as a field. globalresearchonline.net The initial synthesis of the benzoxazole ring system laid the groundwork for the subsequent exploration of its derivatives. Early methods for constructing the benzoxazole core often involved the reaction of 2-aminophenols with various reagents. globalresearchonline.netrsc.org

The recognition of the biological significance of the benzoxazole scaffold has driven the development of more sophisticated and efficient synthetic methodologies over the years. tandfonline.comresearchgate.net These advancements have enabled the creation of large libraries of benzoxazole derivatives for biological screening, leading to the discovery of numerous compounds with potent pharmacological activities. nih.gov The ongoing exploration of novel synthetic routes and the investigation of the biological properties of new benzoxazole derivatives remain active areas of research in medicinal chemistry. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(6-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJYRJYREVBTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292644-37-2 | |

| Record name | 3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Techniques for Structural Elucidation and Electronic Properties

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopy is a cornerstone for the structural elucidation of novel organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecular architecture.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in benzoxazole (B165842) derivatives. researchgate.netamazonaws.com

In the ¹H NMR spectrum of a typical benzoxazole derivative, aromatic protons generally appear as multiplets in the downfield region, typically between δ 6.8 and 8.9 ppm. nih.gov The specific chemical shifts and splitting patterns are dictated by the substitution pattern on the aromatic rings. For instance, the protons of the aniline (B41778) ring and the benzoxazole ring system will resonate at characteristic frequencies. Protons of methyl groups, such as the one at the 6-position of the benzoxazole core, typically appear as a singlet in the upfield region (around δ 2.5 ppm). mdpi.com The amine (NH₂) protons of the aniline moiety can appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. jmchemsci.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Aromatic carbons resonate in the δ 110-160 ppm range. researchgate.netamazonaws.com The carbon atom of the C=N bond within the oxazole (B20620) ring is typically observed further downfield. nih.gov The methyl group carbon appears significantly upfield.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzoxazole and Aniline Moieties

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 6.8 - 8.9 | 110 - 160 |

| Amine Protons (-NH₂) | Variable (e.g., 3.5 - 5.5) | N/A |

| Methyl Protons (-CH₃) | ~2.5 | ~18 - 22 |

| Oxazole C=N Carbon | N/A | ~150 - 165 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For benzoxazole derivatives, key absorption bands confirm the presence of the core structural features. amazonaws.comnih.gov The C=N stretching vibration of the oxazole ring typically appears in the 1605–1688 cm⁻¹ region. nih.gov Aromatic C=C stretching vibrations are observed between 1452 and 1496 cm⁻¹. nih.gov The characteristic C-O-C stretching of the oxazole ring is also identifiable. For the aniline portion, N-H stretching vibrations of the primary amine group are expected as one or two bands in the 3200-3500 cm⁻¹ range.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. researchgate.netresearchgate.net For 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline (C₁₄H₁₂N₂O), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of 224.26 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3200 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Imine (C=N) | Stretching | 1605 - 1688 |

| Aromatic C=C | Stretching | 1452 - 1496 |

| Aryl Ether (C-O) | Stretching | 1200 - 1275 |

X-ray Crystallography for Precise Molecular Geometry of Benzoxazole Derivatives

Single-crystal X-ray crystallography provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms. westminster.ac.uk For benzoxazole and structurally related benzimidazole (B57391) derivatives, X-ray analysis has confirmed the planarity of the fused ring system. semanticscholar.orgnih.gov This structural information is critical for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing. semanticscholar.org The data obtained from X-ray crystallography serves as a benchmark for validating structures proposed by spectroscopic methods and for computational modeling studies. researchgate.net

Electronic Structure Characterization of Benzoxazole Systems

The electronic properties of benzoxazole derivatives are key to their applications in materials science and as fluorescent probes. UV-Vis and fluorescence spectroscopy are the primary tools used to investigate these characteristics.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Benzoxazole derivatives typically exhibit strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. periodikos.com.br These absorptions are generally attributed to π-π* transitions within the conjugated aromatic system. rroij.com For many benzoxazole compounds, the main absorption bands have high molar absorptivity (ε) values, often in the range of 16,000 to 36,000 M⁻¹ cm⁻¹. periodikos.com.br The position of the maximum absorption wavelength (λₘₐₓ) can be influenced by the solvent polarity and the nature of substituents on the benzoxazole core, though this dependence is sometimes minimal. periodikos.com.brtubitak.gov.tr

Table 3: Representative UV-Vis Absorption Data for Benzoxazole Derivatives

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹ cm⁻¹) |

| Chloroform | ~380 | ~18,500 - 35,100 |

| Dichloromethane | ~390 | ~16,700 - 24,100 |

Many benzoxazole derivatives are highly fluorescent, a property that makes them valuable as fluorescent probes, organic scintillators, and optical brighteners. acs.orgperiodikos.com.br Their photophysical behavior is characterized by their emission spectra, fluorescence quantum yields, and lifetimes. Upon excitation at their absorption maximum, these compounds can exhibit intense fluorescence emission. periodikos.com.br The emission wavelength (λₑₘ) is often sensitive to the environment, such as solvent polarity, which can lead to significant Stokes shifts (the difference between the absorption and emission maxima). acs.org

The fluorescence properties arise from the radiative decay of the excited state. periodikos.com.br The efficiency of this process is enhanced by the rigid, planar structure of the benzoxazole ring system, which helps to decrease the rate of non-radiative decay pathways. acs.org In some cases, benzoxazole derivatives can exhibit aggregation-induced emission (AIE), where fluorescence is more intense in the aggregated or solid state than in solution. rsc.org This phenomenon is of great interest for applications in various fields, including biological imaging and materials science. rsc.org

Computational Chemistry and Theoretical Investigations of 3 6 Methyl 1,3 Benzoxazol 2 Yl Aniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying medium to large organic molecules like benzoxazole (B165842) derivatives.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For 2-arylbenzoxazole derivatives, these calculations typically show a planar benzoxazole ring system, with the 2-aryl substituent (in this case, the 3-aminophenyl group) twisted at a certain dihedral angle relative to this plane.

A critical aspect of understanding a molecule's electronic behavior is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. semanticscholar.org A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. semanticscholar.org

For benzoxazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the benzoxazole ring and the aryl substituent. DFT studies on structurally similar benzoxazoles have reported energy gaps in the range of 3.80 to 4.27 eV, providing an estimate for the reactivity of this class of compounds. semanticscholar.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Benzoxazole Derivatives (Calculated via DFT) Note: These values are for structurally related compounds and serve as an estimation for 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.71 | -1.44 | 4.27 | semanticscholar.org |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.87 | -1.72 | 4.15 | semanticscholar.org |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.46 | -1.66 | 3.80 | semanticscholar.org |

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. researchgate.netdergipark.org.tr These descriptors provide a theoretical framework for predicting how a molecule will interact in a chemical reaction. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Harder molecules have a larger energy gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as χ² / (2η).

These parameters are instrumental in rationalizing the reactivity and stability of benzoxazole derivatives. researchgate.netresearchgate.net For example, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions.

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution across a molecule's surface. researchgate.net They are used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.govresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential concentrated around the electronegative nitrogen and oxygen atoms of the benzoxazole ring. nih.gov The amine group (-NH2) on the phenyl ring is also an electron-rich site. Conversely, positive potential would be expected on the hydrogen atoms, particularly the amine hydrogens and those on the aromatic rings. This distribution highlights the different reactive sites within the molecule and helps to understand intermolecular charge transfer interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, by interacting with various protein targets. nih.govnih.govijpsdronline.com Docking simulations for this class of compounds have been performed against targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), DNA gyrase, and various kinases. nih.govnih.govrsc.org These studies predict the binding affinity (often expressed as a docking score or binding energy) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site. For instance, studies on benzoxazole derivatives as VEGFR-2 inhibitors have identified interactions with key residues like Leu35, Val43, and Asp191 as crucial for stabilizing the ligand in the binding pocket. nih.govrsc.org

Table 2: Examples of Molecular Docking Studies on Benzoxazole Derivatives Note: This table shows results for various benzoxazole derivatives against different protein targets to illustrate typical findings.

| Compound Class | Protein Target (PDB ID) | Typical Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Benzoxazole derivatives | VEGFR-2 | Not specified | Leu35, Val43, Lys63, Leu84, Asp191 | nih.govrsc.org |

| 2-substituted benzoxazoles | DNA Gyrase (1KZN) | -6.0 to -6.7 | Not specified | nih.gov |

| Benzoxazole derivatives | mTOR (4JT5) | -7.0 to -7.4 | Not specified | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsdronline.comijpsdronline.com For benzoxazole derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for activities like anticancer efficacy. nih.govijpsdronline.comrsc.orgijpsdronline.com

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric, electrostatic, and other physicochemical fields are calculated. nih.govrsc.org These fields are then correlated with the biological activity (e.g., pIC50 values) to generate a predictive model. The results are often visualized as contour maps, which show regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might indicate that a bulky (sterically favorable) substituent at a particular position on the benzoxazole scaffold increases anticancer activity, while an electronegative (electrostatically unfavorable) group at another position decreases it. nih.govrsc.org Such models provide crucial guidance for the rational design and optimization of new, more potent benzoxazole-based therapeutic agents. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are used to assess the stability of a docked ligand-protein complex and to analyze its conformational changes in a simulated physiological environment. nih.govrsc.org

For benzoxazole derivatives, MD simulations can validate the binding mode predicted by docking. nih.govrsc.org A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. nih.gov A complex that reaches a stable equilibrium with low RMSD fluctuations is considered a stable interaction. MD simulations performed on benzoxazole-VEGFR-2 complexes, for instance, have confirmed the stability of the inhibitors within the binding pocket, reinforcing the docking results and supporting their potential as effective inhibitors. nih.govrsc.orgresearchgate.net

Structure Activity Relationship Sar Studies of 3 6 Methyl 1,3 Benzoxazol 2 Yl Aniline Analogues

Impact of Substituent Modifications on Benzoxazole (B165842) Core Biological Activity

The biological profile of 2-arylbenzoxazoles is highly sensitive to the nature and position of substituents on the fused benzene (B151609) ring of the benzoxazole core. The methyl group at the 6-position in 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a key modulator of its physicochemical properties and, consequently, its biological interactions.

Research has consistently shown that modifications at the 5- and 6-positions of the benzoxazole ring significantly influence activity. The introduction of small alkyl groups, such as the methyl group at C-6, can enhance hydrophobic interactions with target proteins. For instance, in studies on tyrosinase inhibitors, a 6-methyl substituent was found to interact favorably with hydrophobic amino acid residues like Ala286, Val283, and Phe292 in the enzyme's active site.

The electronic properties of substituents are also a critical determinant of biological activity. A range of analogues with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) have been explored. Studies on antimicrobial agents revealed that compounds with EDGs, such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), showed potent activity in certain assays. Conversely, the introduction of EWGs like fluoro (-F) or bromo (-Br) at various positions on the benzoxazole ring has also been shown to enhance the biological effects in different contexts, suggesting that the optimal electronic nature of the substituent is target-dependent. For example, the presence of an acetic acid group at position 5 of the benzoxazole nucleus was found to enhance cytotoxic activity against cancer cell lines. core.ac.uk

The following table summarizes the cytotoxic activity of various 2-arylbenzoxazole-5-acetic acid derivatives against the MCF-7 breast cancer cell line, illustrating the impact of substituents on the 2-aryl ring, which complements the understanding of substitutions on the benzoxazole core itself. core.ac.uk

| Compound | Substituent on 2-Aryl Ring | IC₅₀ (µM) against MCF-7 Cells |

|---|---|---|

| 1 | 4-Benzyloxyphenyl | 14.3 |

| 2 | 3-Methyl-4-benzyloxyphenyl | >50 |

| 3 | 4-Chlorophenyl | >50 |

| 4 | 4-Fluorophenyl | >50 |

| 5 | 3-Benzyloxyphenyl | 10.3 |

| 6 | 2-Benzyloxyphenyl | 11.5 |

| 7 | 4-Aminophenyl | >50 |

| 8 | 4-Hydroxyphenyl | >50 |

| 9 | 3-Hydroxyphenyl | >50 |

| 10 | 4-Methoxyphenyl | 10.8 |

| 11 | 2,4-Dimethoxyphenyl | 11.2 |

| Doxorubicin (Reference) | - | 1.1 |

Data sourced from studies on 2-arylbenzoxazole-5-acetic acid derivatives. core.ac.uk

Influence of the Aniline (B41778) Moiety on Molecular Interactions and Biological Recognition

The aniline moiety attached at the 2-position of the benzoxazole ring is not merely a linker but plays a fundamental role in molecular recognition and biological activity. The primary amine (-NH₂) group is a key hydrogen bond donor and can also act as a hydrogen bond acceptor, enabling crucial interactions with biological macromolecules such as enzymes and receptors.

Comparative studies have demonstrated the superior biological potential of 2-(aminophenyl)benzoxazoles over their 2-phenylbenzoxazole (B188899) counterparts. For example, in the development of antibacterial agents, the 2-aminophenyl series of compounds consistently showed higher potency. nih.gov This enhancement is attributed to the ability of the amino group to form specific hydrogen bonds within the target's binding site, which are absent in analogues lacking this functional group.

Positional Isomer Effects on Biological Profiles in 2-Arylbenzoxazoles

The specific placement of the amino group on the phenyl ring—whether ortho (2-), meta (3-), or para (4-) to the point of attachment to the benzoxazole core—has profound implications for the molecule's three-dimensional structure and its resulting biological profile. The subject compound, this compound, is the meta-isomer.

Different positional isomers exhibit distinct electronic and steric properties:

Ortho-isomers: The close proximity of the amino group to the benzoxazole ring can lead to intramolecular hydrogen bonding between the amine proton and the nitrogen atom of the benzoxazole. This interaction can force the molecule into a more planar and rigid conformation. nih.gov Such conformational restriction can be either beneficial or detrimental to biological activity, depending on the geometric requirements of the target binding site.

Meta-isomers: The meta position, as seen in the title compound, prevents direct intramolecular hydrogen bonding with the benzoxazole nitrogen. This allows for greater rotational freedom between the two ring systems compared to the ortho-isomer. This flexibility may permit the molecule to adopt different conformations to better fit various biological targets. The electronic influence of the amino group on the benzoxazole ring is primarily inductive.

Para-isomers: In the para-isomer, the amino group is positioned farthest from the benzoxazole linker. This arrangement maximizes the potential for the amino group to engage in intermolecular hydrogen bonds with the biological target without steric hindrance from the benzoxazole core. It also allows for strong electronic resonance effects to be transmitted across the phenyl ring.

Studies on related heterocyclic systems have confirmed that such isomeric changes significantly alter biological outcomes. For example, research on chlorophenyl-benzodiazepine analogues showed that the meta-substituted compound had higher biological activity than the ortho version, partly due to reduced steric hindrance. acs.org Similarly, investigations into aminophenyl benzothiazoles revealed significant differences in the chemical shifts of NH protons between ortho and para isomers, confirming the presence of an intramolecular hydrogen bond only in the ortho compound, leading to a more planar structure. nih.gov

| Isomer Position | Potential for Intramolecular H-Bonding | Relative Conformational Flexibility | Dominant Electronic Effect | Anticipated Impact on Biological Interaction |

|---|---|---|---|---|

| Ortho (2-amino) | High (with benzoxazole N) | Low (more rigid/planar) | Inductive and Steric | Favored by targets requiring planar ligands. |

| Meta (3-amino) | Low/None | Moderate | Inductive | May allow adaptation to diverse binding pockets. |

| Para (4-amino) | None | High | Resonance and Inductive | Maximizes external H-bonding potential. |

Conformational Analysis and its Correlation with Biological Function

Computational studies, including density functional theory (DFT) calculations and molecular modeling, are often employed to determine the preferred low-energy conformations of 2-arylbenzoxazoles. nih.gov These analyses show that the molecule is generally not perfectly planar. For instance, in one derivative, the calculated angle between the 2-(p-chloro-benzyl) ring and the benzoxazole ring was found to be 76.75°. nih.gov This deviation from planarity is crucial, as the specific "twist" of the molecule may be a prerequisite for fitting into the complex topography of a protein's active site.

The "bioactive conformation"—the specific 3D shape the molecule adopts when bound to its biological target—may not be the absolute lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be offset by the favorable energy gained from binding interactions. Therefore, molecules with a low-energy conformation that closely resembles the required bioactive shape are often more potent. The flexibility to overcome a small energy barrier to achieve this fit is also important. The conformational landscape, defined by the rotational freedom around the central bond, thus directly correlates with the molecule's ability to interact effectively with its target and elicit a biological response.

Mechanistic Investigations of 3 6 Methyl 1,3 Benzoxazol 2 Yl Aniline in Cellular and Biochemical Systems

Interaction with Biological Macromolecules (e.g., DNA, Proteins, Enzymes)

Benzoxazole (B165842) derivatives have been shown to interact with various biological macromolecules, which is a cornerstone of their diverse pharmacological effects. The planar structure of the benzoxazole ring system is thought to facilitate intercalation into DNA and binding to the active sites of enzymes.

DNA Interaction: Structurally similar compounds, specifically 2-substituted benzoxazole derivatives, have been investigated for their potential to interact with DNA. Molecular docking studies on certain 2-amino phenyl benzoxazole derivatives have suggested that their antibacterial activity may be linked to the inhibition of DNA gyrase, an essential enzyme involved in DNA replication and repair. nih.gov This interaction is crucial for the survival of bacteria, and its inhibition can lead to bacterial cell death.

Protein and Enzyme Binding: The benzoxazole scaffold is a common feature in molecules designed to bind to various proteins and enzymes. The specific nature of these interactions is highly dependent on the substitution patterns on the benzoxazole and its appended rings. For instance, various derivatives have been shown to exhibit a range of biological activities including antifungal, antituberculosis, anticancer, anti-inflammatory, and antitumor effects, all of which are predicated on the interaction with specific protein targets. nih.govnih.gov

Enzyme Inhibition Profiling and Specificity of Benzoxazole Derivatives

The benzoxazole core is a privileged scaffold in medicinal chemistry, and its derivatives have been profiled for the inhibition of a wide array of enzymes.

Enzyme Inhibition: Research has demonstrated that benzoxazole derivatives can act as inhibitors of various enzymes. For example, some 2-amino phenyl benzoxazole compounds have shown significant antibacterial activity, with molecular docking studies pointing towards DNA gyrase as a likely target. nih.gov The inhibitory potential of these compounds is a key area of investigation for the development of new antimicrobial agents.

A range of biological activities associated with benzoxazole derivatives, such as anticancer and anti-inflammatory effects, further suggests their ability to inhibit specific enzymes involved in disease pathways. nih.govglobalresearchonline.net

Receptor Modulation and Binding Mechanisms

The ability of benzoxazole derivatives to modulate the function of various receptors is another important aspect of their mechanism of action.

While specific receptor binding studies for 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline are not available, related compounds have been investigated for their receptor interactions. For instance, the antagonist activity of 2-methyl-6-(phenylethynyl)-pyridine (MPEP), a compound with a different heterocyclic core but also a substituted aromatic structure, at the mGluR5 receptor highlights how small molecules can modulate receptor function. nih.gov This suggests that benzoxazole derivatives could potentially interact with a variety of cell surface and intracellular receptors, although specific targets for the title compound have yet to be identified.

Cellular Pathway Perturbations Induced by Benzoxazole Derivatives

The interaction of benzoxazole derivatives with biological macromolecules and their ability to inhibit enzymes and modulate receptors can lead to significant perturbations in cellular pathways.

Many benzoxazole derivatives have been shown to exert cytotoxic effects on various cancer cell lines. nih.gov This cytotoxicity is often a result of the induction of apoptosis or the inhibition of cell proliferation pathways. The broad spectrum of reported biological activities for this class of compounds—including antibacterial, antifungal, and anticancer effects—indicates their capacity to interfere with fundamental cellular processes. nih.govglobalresearchonline.net The specific pathways perturbed by This compound would depend on its unique interaction profile with cellular targets, which remains an area for future investigation.

Exploration of Chemical Biology Applications and Research Probes

Development of Novel Benzoxazole-Based Scaffolds for Bioactive Compound Discovery

The benzoxazole (B165842) framework is a cornerstone in the synthesis of new bioactive compounds due to its presence in numerous pharmacologically active molecules. nih.gov The core structure of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline serves as a versatile template that can be chemically modified to generate libraries of derivatives with diverse biological activities. Researchers leverage this scaffold to explore new therapeutic agents, including those with antimicrobial and anticancer properties.

The development process typically begins with the synthesis of the core benzoxazole structure, often through the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. rsc.org In the case of this compound, the key precursors are 2-amino-5-methylphenol (B193566) and 3-aminobenzoic acid. Once the core is synthesized, the aniline (B41778) group provides a reactive handle for a multitude of chemical transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of various functional groups. These modifications are crucial for tuning the molecule's biological activity, selectivity, and pharmacokinetic properties.

Research has shown that substitutions on both the benzoxazole ring system and the 2-phenyl ring can dramatically influence bioactivity. For instance, studies on 6-methyl-2-phenyl-benzoxazole derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov The presence and position of substituents on the phenyl ring are critical in determining the potency and spectrum of action. Similarly, other 2-phenylbenzoxazole (B188899) derivatives have been investigated for their cytotoxic activity against various cancer cell lines, with findings indicating that specific substitutions can lead to significant antiproliferative effects. mdpi.comnih.govresearchgate.net The 3-amino group on the phenyl ring of this compound is a key site for modification to create novel compounds aimed at specific biological targets like protein kinases. rsc.orgresearchgate.net

| Scaffold Type | Substitution Position | Observed Biological Activity | Reference Example |

|---|---|---|---|

| 6-Methyl-2-phenyl-benzoxazole | Phenyl Ring | Antibacterial (Gram-positive and Gram-negative) | Activity against S. aureus and P. aeruginosa nih.gov |

| 2-Phenylbenzoxazole | Phenyl Ring (ortho-position) | Anticancer (Breast Carcinoma) | Cytotoxicity against MCF-7 cells mdpi.comnih.gov |

| Benzoxazole | General | Antifungal | Activity against Candida albicans nih.gov |

| Benzoxazole-benzamide conjugates | Position 2 | Antitumor (VEGFR-2 Inhibition) | Inhibition of vascular endothelial growth factor receptor-2 researchgate.net |

Design and Application of Fluorescent Benzoxazole Probes for Biomolecule Sensing

Benzoxazole derivatives are well-known for their promising photoluminescent properties, which makes them excellent candidates for the development of fluorescent probes. periodikos.com.brperiodikos.com.br These probes are designed to detect and quantify specific biomolecules, such as nucleic acids, proteins, and various small-molecule analytes, by exhibiting a change in their fluorescence upon binding. The core structure of this compound, featuring an extended π-conjugated system, is inherently fluorescent.

The design of a fluorescent probe based on this scaffold involves three key components: the fluorophore (the benzoxazole core), the recognition site (a group that selectively interacts with the target analyte), and a linker. The aniline group in this compound can be functionalized to act as the recognition site or as an attachment point for one. For example, modifying the amino group to create a receptor for a specific metal ion or biothiol can result in a "turn-on" or "turn-off" fluorescent sensor. nih.gov

Benzoxazole-based probes have been successfully employed in biomolecule sensing. A notable application is as fluorescent DNA probes, where the planar benzoxazole structure intercalates between the base pairs of the DNA double helix. periodikos.com.brperiodikos.com.br This interaction often leads to a significant enhancement in fluorescence intensity, allowing for the sensitive detection of nucleic acids. The photophysical properties, such as absorption maximum, emission maximum, and quantum yield, can be fine-tuned by altering the substituents on the benzoxazole scaffold. Derivatives with electron-donating groups like the amino group in 2-(aminophenyl)benzoxazoles often exhibit desirable photophysical characteristics. mdpi.comresearchgate.net

| Compound Structure | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| 2-Phenylbenzoxazole | Acetonitrile | ~305 | ~360 | High |

| 2-(4-Aminophenyl)benzoxazole | Various | Red-shifted vs. 2-phenylbenzoxazole | Red-shifted vs. 2-phenylbenzoxazole | Variable |

| 2-(p-Hydroxyphenyl)benzoxazole (HPBO) | Chloroform | 335 | 387 | 0.02 |

| 2,6-di(benzo[d]oxazol-2-yl)pyridine | Chloroform | 355 | 415 | 0.77 |

Note: Data are representative values from literature on related compounds to illustrate general properties. mdpi.comresearchgate.net

Benzoxazole Derivatives as Molecular Tools in Target Identification

Identifying the specific biological targets of a bioactive compound is a critical step in drug discovery and chemical biology. Molecular tools derived from scaffolds like this compound can be instrumental in this process. One of the most powerful techniques for target identification is photoaffinity labeling (PAL). rsc.org

In a PAL experiment, a bioactive compound is modified to include a photoreactive group, such as a diazirine or benzophenone. The aniline moiety of this compound is an ideal position for attaching such a group. The resulting probe is introduced to a biological system (e.g., cell lysate or live cells), where it binds to its target protein. Upon irradiation with UV light, the photoreactive group is activated, forming a highly reactive intermediate that covalently crosslinks the probe to its binding partner. The target protein is now "tagged" and can be isolated and identified using techniques like mass spectrometry. While isoxazoles have been developed as native photo-cross-linkers, the benzoxazole scaffold itself can be derivatized for this purpose. cityu.edu.hk

Furthermore, the benzoxazole derivative can be equipped with a reporter tag, such as biotin (B1667282) or a fluorescent dye, to facilitate the detection and purification of the crosslinked protein-probe complex. These multifunctional probes are powerful tools for elucidating drug mechanisms of action and discovering new therapeutic targets. The design of such a probe starting from this compound would involve a synthetic route that incorporates both a photoreactive moiety and a reporter tag without disrupting the compound's binding affinity for its target.

Strategies for Lead Optimization and Compound Improvement

Once a "hit" compound with desired biological activity is identified, the process of lead optimization begins. This iterative process aims to improve the compound's properties to make it a viable drug candidate. For a lead compound based on the this compound scaffold, optimization strategies would focus on enhancing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties while minimizing toxicity. danaher.compharmafeatures.com

A cornerstone of lead optimization is the systematic exploration of the structure-activity relationship (SAR). patsnap.com This involves synthesizing a series of analogues where specific parts of the molecule are systematically modified, and the effect of these changes on biological activity is measured. For this compound, key areas for modification include:

The Aniline Group: The amino group can be acylated, alkylated, or used as a point of attachment for various substituents to probe interactions with the biological target. Its position (meta) on the phenyl ring is a key determinant of the vector space available for modification.

The Phenyl Ring: Other positions on the 2-phenyl ring can be substituted with different groups (e.g., halogens, alkyl, alkoxy) to modulate electronic properties and steric interactions.

The Benzoxazole Core: The methyl group at position 6 can be replaced with other functionalities to explore its impact on activity and selectivity. nih.govdocumentsdelivered.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a vital role in guiding the design of new analogues. rsc.orgpatsnap.com These in silico techniques can predict how structural changes might affect binding affinity and other properties, helping to prioritize which compounds to synthesize and test. rsc.org Other strategies include bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, and scaffold hopping, which involves replacing the core benzoxazole structure with a different heterocycle to discover novel chemotypes with improved properties. patsnap.comnih.gov

Q & A

Q. Basic Research Focus

- Spectroscopy : H NMR is critical for identifying aromatic proton environments (e.g., benzoxazole protons resonate at δ 7.2–8.5 ppm). IR spectroscopy confirms C=N (1650–1600 cm) and NH (3400–3300 cm) stretches .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths and angles. For example, the benzoxazole-aniline torsion angle impacts conjugation and stability .

Advanced Tip : Discrepancies in crystallographic data (e.g., twinned crystals) can be resolved using SHELXD for structure solution and OLEX2 for visualization .

What strategies address low yields or impurities in the synthesis of this compound derivatives?

Q. Advanced Research Focus

- Catalytic optimization : Palladium or copper catalysts enhance coupling efficiency in Suzuki-Miyaura reactions for benzoxazole intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates isomers, while recrystallization in polar solvents removes unreacted aniline .

- Contamination analysis : LC-MS identifies byproducts (e.g., di-substituted analogs), guiding stoichiometric adjustments .

Q. Advanced Research Focus

- Electronic effects : Benzoxazole’s oxygen increases electronegativity, reducing π-conjugation compared to benzothiazole (sulfur). DFT calculations show higher HOMO-LUMO gaps in benzoxazole derivatives, affecting redox activity .

- Bioactivity : Benzothiazole analogs exhibit stronger antimicrobial activity due to sulfur’s lipophilicity, enhancing membrane penetration. Comparative MIC assays against S. aureus and E. coli validate this .

Methodological Note : Substituent effects are probed via Hammett plots or computational tools (Gaussian, VASP) .

What computational approaches model the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., bacterial dihydrofolate reductase). The benzoxazole ring’s planar geometry favors π-π stacking with aromatic residues .

- MD simulations : GROMACS models stability in aqueous environments, revealing solvation effects on NH group reactivity .

Case Study : A derivative showed 80% inhibition of C. albicans via targeting lanosterol demethylase, validated by docking and MIC assays .

How can contradictory bioactivity data for structurally similar derivatives be systematically analyzed?

Q. Advanced Research Focus

- Structural variability : Minor substituent changes (e.g., methyl vs. chloro) alter logP and bioavailability. QSAR models correlate substituent parameters (Hammett σ, π) with activity trends .

- Assay conditions : Discrepancies in MIC values may arise from broth microdilution vs. agar diffusion methods. Standardize protocols (CLSI guidelines) for reproducibility .

Q. Resolution Workflow :

Re-test compounds under uniform conditions.

Perform meta-analysis of substituent effects.

Validate via in silico-in vitro correlation (IVIVC).

What are the challenges in synthesizing meta-substituted benzoxazole-aniline hybrids, and how are they addressed?

Q. Advanced Research Focus

- Synthetic hurdles : Electrophilic substitution favors para/ortho positions. Directed ortho-metalation or C-H activation (e.g., Pd-catalyzed) enables meta-functionalization .

- Case Example : Use of directing groups (e.g., pyridine) in Ullmann couplings achieves meta-substituted analogs with >70% yield .

Methodological Note : SCXRD confirms regioselectivity, while NOESY NMR verifies substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.